Cas no 2092850-98-9 (4-(tert-butoxy)carbonyl-2H,3H,4H-pyrido3,2-b1,4oxazine-6-carboxylic acid)

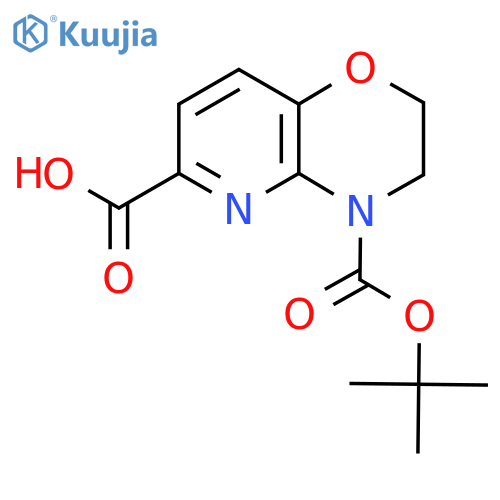

2092850-98-9 structure

商品名:4-(tert-butoxy)carbonyl-2H,3H,4H-pyrido3,2-b1,4oxazine-6-carboxylic acid

CAS番号:2092850-98-9

MF:C13H16N2O5

メガワット:280.276543617249

MDL:MFCD29764862

CID:5686689

PubChem ID:131288732

4-(tert-butoxy)carbonyl-2H,3H,4H-pyrido3,2-b1,4oxazine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-21683010

- 2092850-98-9

- 4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid

- 4-(tert-butoxy)carbonyl-2H,3H,4H-pyrido3,2-b1,4oxazine-6-carboxylic acid

-

- MDL: MFCD29764862

- インチ: 1S/C13H16N2O5/c1-13(2,3)20-12(18)15-6-7-19-9-5-4-8(11(16)17)14-10(9)15/h4-5H,6-7H2,1-3H3,(H,16,17)

- InChIKey: OJSNENOQSFLSJZ-UHFFFAOYSA-N

- ほほえんだ: O(C(N1C2=C(C=CC(C(=O)O)=N2)OCC1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 280.10592162g/mol

- どういたいしつりょう: 280.10592162g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 393

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

4-(tert-butoxy)carbonyl-2H,3H,4H-pyrido3,2-b1,4oxazine-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21683010-0.1g |

4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |

2092850-98-9 | 0.1g |

$1157.0 | 2023-09-16 | ||

| Enamine | EN300-21683010-2.5g |

4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |

2092850-98-9 | 2.5g |

$2576.0 | 2023-09-16 | ||

| Enamine | EN300-21683010-10.0g |

4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |

2092850-98-9 | 10g |

$8295.0 | 2023-05-25 | ||

| Enamine | EN300-21683010-1g |

4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |

2092850-98-9 | 1g |

$1315.0 | 2023-09-16 | ||

| Enamine | EN300-21683010-10g |

4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |

2092850-98-9 | 10g |

$5652.0 | 2023-09-16 | ||

| Enamine | EN300-21683010-0.05g |

4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |

2092850-98-9 | 0.05g |

$1104.0 | 2023-09-16 | ||

| Enamine | EN300-21683010-0.25g |

4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |

2092850-98-9 | 0.25g |

$1209.0 | 2023-09-16 | ||

| Enamine | EN300-21683010-0.5g |

4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |

2092850-98-9 | 0.5g |

$1262.0 | 2023-09-16 | ||

| Enamine | EN300-21683010-1.0g |

4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |

2092850-98-9 | 1g |

$1929.0 | 2023-05-25 | ||

| Enamine | EN300-21683010-5g |

4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |

2092850-98-9 | 5g |

$3812.0 | 2023-09-16 |

4-(tert-butoxy)carbonyl-2H,3H,4H-pyrido3,2-b1,4oxazine-6-carboxylic acid 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

2092850-98-9 (4-(tert-butoxy)carbonyl-2H,3H,4H-pyrido3,2-b1,4oxazine-6-carboxylic acid) 関連製品

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量